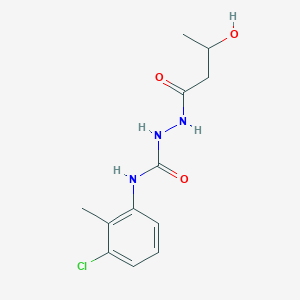
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide
説明
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2008 and has since been utilized in various applications, including stem cell research, cancer research, and drug discovery.
作用機序
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is a potent and selective inhibitor of GSK-3, which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide activates the Wnt signaling pathway, which plays a crucial role in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects, including the promotion of cell proliferation, the inhibition of apoptosis, and the enhancement of stem cell pluripotency and differentiation. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is its high specificity and potency, which allows for precise modulation of GSK-3 activity. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has a relatively low toxicity and can be used at low concentrations. However, one limitation of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the use of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in scientific research. One area of interest is the development of new therapies for diabetes and other metabolic disorders, based on the ability of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide to improve glucose tolerance and insulin sensitivity. Another area of interest is the use of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide in combination with other drugs or therapies to enhance their efficacy and reduce side effects. Finally, further research is needed to fully understand the mechanisms of action of N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide and its potential applications in various fields of research.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been widely used in scientific research, particularly in stem cell research. It has been shown to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) by inhibiting glycogen synthase kinase 3 (GSK-3) and activating the Wnt signaling pathway. In addition, N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide has been used in cancer research to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(3-hydroxybutanoylamino)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-7(17)6-11(18)15-16-12(19)14-10-5-3-4-9(13)8(10)2/h3-5,7,17H,6H2,1-2H3,(H,15,18)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDUTZPGRPJDNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NNC(=O)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-2-(3-hydroxybutanoyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4113375.png)
![1-(3-bromophenyl)-7-chloro-2-[2-(dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113377.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4113381.png)
![N~2~-(2-ethylphenyl)-N~1~-(2-isopropyl-6-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113391.png)
![1-[4-(allyloxy)-3-ethoxyphenyl]-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113392.png)
![1-(4-fluorophenyl)-N-[4-(3-methylbutoxy)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4113399.png)
![1-[4-(allyloxy)phenyl]-7-chloro-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113401.png)
![3-({[(4-acetylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4113410.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4113411.png)
![methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4113418.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113431.png)

![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113442.png)
![N-(3-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B4113450.png)